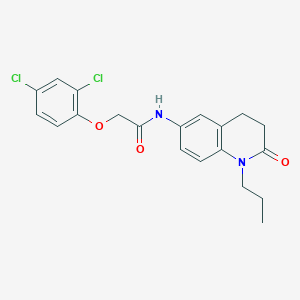
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate, also known as 6PBT, is an organic compound that is used as a catalyst in various scientific research applications. This compound has been studied for its potential applications in organic synthesis, as an enzyme inhibitor, and as an antifungal agent. 6PBT is a highly versatile compound that can be used in a variety of laboratory experiments and applications.
作用机制
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is not completely understood. However, it is believed that 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate acts as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes and phospholipase A2. It is believed that 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate binds to the active site of these enzymes and prevents them from catalyzing their respective reactions. In addition, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is believed to interact with other molecules, such as lipids, in order to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate have not been extensively studied. However, it is believed that 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate can inhibit the activity of various enzymes, such as cytochrome P450 enzymes and phospholipase A2. In addition, it is believed that 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate can interact with other molecules, such as lipids, in order to inhibit their activity.
实验室实验的优点和局限性
The advantages of using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate in laboratory experiments include its high solubility in water, its low toxicity, and its low cost. In addition, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is a highly versatile compound that can be used for a variety of applications. However, there are some limitations to using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate in laboratory experiments. For example, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is not very stable and can decompose over time. In addition, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate can be difficult to synthesize in large quantities and can be expensive to purchase.
未来方向
There are a variety of potential future directions for 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate research. For example, further research could be done to better understand the mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate, as well as its biochemical and physiological effects. In addition, further research could be done on the synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate, as well as its potential applications in organic synthesis and enzyme inhibition. Furthermore, research could be done to develop new methods for the synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate and to identify new applications for this compound. Finally, research could be done to develop new formulations of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate that are more stable and cost-effective.
合成方法
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of 4-phenylpiperazine-1-carboxaldehyde with 1,3-benzothiazol-6-yl-1,3-benzothiazole-2-carboxylate. This reaction is typically carried out in an aqueous solution at a temperature of 70°C. The reaction is then quenched with water and the product is isolated by filtration. Other methods of synthesis have also been developed, including the use of catalytic hydrogenation and the use of microwave-assisted synthesis.
科学研究应用
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate has been studied for its potential applications in organic synthesis and as an enzyme inhibitor. In organic synthesis, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate has been used as a catalyst for the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate has also been used as an enzyme inhibitor for the inhibition of various enzymes, including cytochrome P450 enzymes and phospholipase A2. In addition, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate has been studied for its potential use as an antifungal agent.
属性
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-24(23-26-19-8-4-5-9-21(19)32-23)31-18-10-11-20-22(16-18)33-25(27-20)29-14-12-28(13-15-29)17-6-2-1-3-7-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZOJQZAGYAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)
![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)
![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)


![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)
![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)